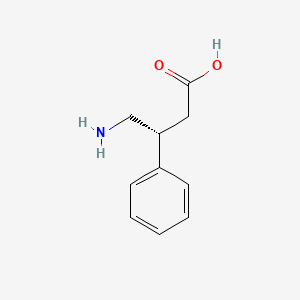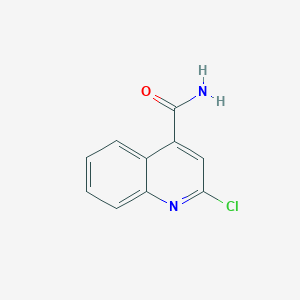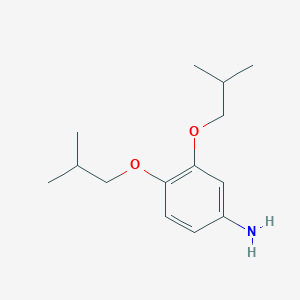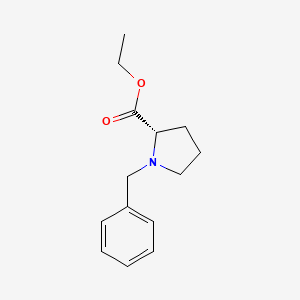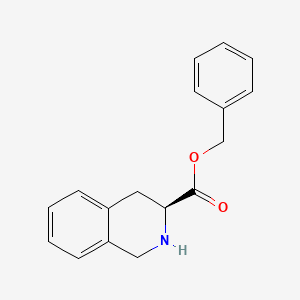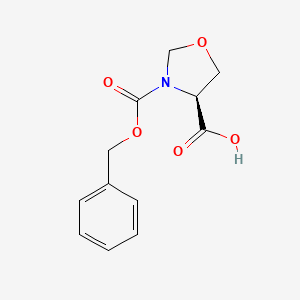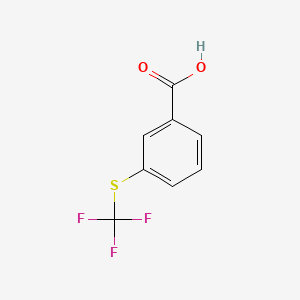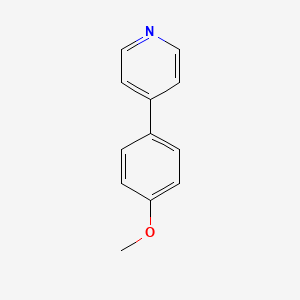
2-((Dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione
概要
説明
Synthesis Analysis
The synthesis of “2-((Dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione” involves a mixture of 5,5-dimethylcyclohexane-1,3-dione and dimethylformamide-dimethylacetal (DMF-DMA) in dry xylene. This mixture is refluxed for 2 hours, cooled, and the obtained solid is recrystallized from ethanol .Molecular Structure Analysis
The molecular structure of “2-((Dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione” is C11H17NO2. It has a monoclinic crystal structure with a cell volume of 1075.97 (7) Å^3 .科学的研究の応用
Synthesis and Characterization
This chemical compound serves as a precursor for various synthetic pathways in organic chemistry. Jeyachandran (2021) synthesized it from the reaction of 1,3-cyclohexanedione with DMF-DMA, showcasing its utility in preparing biologically active derivatives. This foundational work highlights the compound's role in synthesis and characterization within chemical research (Jeyachandran, 2021).
Antimicrobial Activity
Ghorab et al. (2017) explored the antimicrobial properties of derivatives synthesized from this compound, demonstrating significant activity against various bacteria and fungi. Their work involves a detailed analysis of molecular interactions and suggests potential therapeutic applications of these derivatives (Ghorab, Soliman, Alsaid, & Askar, 2017).
Catalysis and Material Science
In material science, the compound's derivatives have been investigated for their potential in catalysis and materials applications. For instance, Anamika et al. (2020) synthesized heteroleptic Ni(ii) complexes using derivatives of this compound, assessing their electrocatalytic properties for oxygen evolution reactions. Their findings contribute to the development of efficient catalysts for energy conversion processes (Anamika et al., 2020).
Organic Electronics and Sensors
Subhasri and Anbuselvan (2014) utilized derivatives of this compound as chemosensors for Co2+, highlighting its application in the development of selective and sensitive fluorescent sensors. Their work demonstrates the potential of these compounds in environmental monitoring and bioimaging (Subhasri & Anbuselvan, 2014).
Chemical Reactions and Mechanisms
The compound and its derivatives have been central to studies exploring new chemical reactions and mechanisms. Wang and Gao (2009) reported an efficient methodology for the oxidative addition reaction of various aldehydes with this compound, leading to the selective formation of spiro dihydrofuran and cyclopropane derivatives. This research provides insights into novel reaction pathways and synthetic strategies in organic chemistry (Wang & Gao, 2009).
特性
IUPAC Name |
2-(dimethylaminomethylidene)-5,5-dimethylcyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-11(2)5-9(13)8(7-12(3)4)10(14)6-11/h7H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQROYQHOQIIRBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(=CN(C)C)C(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351074 | |
| Record name | 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione | |
CAS RN |
75039-59-7 | |
| Record name | 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5-DIMETHYL-2-(DIMETHYLAMINOMETHYLENE)-1,3-CYCLOHEXANEDIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione a useful compound in medicinal chemistry?
A: 2-((Dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione is a valuable building block for synthesizing various heterocyclic compounds, particularly fused pyrazoles. These heterocyclic compounds, like pyrazolopyrimidines and pyrazoloquinazolines, have shown promising biological activities, including antibacterial and anticancer properties [, ]. This compound reacts readily with 5-aminopyrazoles in glacial acetic acid, providing access to these diversely substituted heterocycles.
Q2: What is known about the structural characterization of 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione?
A: This compound has been characterized using various spectroscopic methods, including X-ray crystallography []. Its crystal structure reveals a monoclinic system with the space group P21/c. The molecular formula is C11H17NO2, and its molecular weight is 195.25 g/mol.
Q3: Have any structure-activity relationship (SAR) studies been conducted on the derivatives synthesized using 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione?
A: Yes, research has explored the SAR of synthesized pyrazolo[1,5-a]pyrimidines, focusing on their in vitro cytotoxic activities against human cancer cell lines (HepG-2 and MCF-7) []. The study identified specific substitutions on the pyrazole and phenyl rings that significantly influenced potency, highlighting the importance of structural modifications for enhancing biological activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


